

"Ethyl 5-phenylthiazole-2-carboxylate" CAS number 58333-72-5 properties

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Compound of Interest

Compound Name: *Ethyl 5-phenylthiazole-2-carboxylate*

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Ethyl 5-phenylthiazole-2-carboxylate: A Technical Guide

CAS Number: 58333-72-5

This technical guide provides a comprehensive overview of the chemical and physical properties of **Ethyl 5-phenylthiazole-2-carboxylate**, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Ethyl 5-phenylthiazole-2-carboxylate**.^[1]

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ NO ₂ S	PubChem[1]
Molecular Weight	233.29 g/mol	PubChem[1]
IUPAC Name	ethyl 5-phenyl-1,3-thiazole-2-carboxylate	PubChem[1]
CAS Number	58333-72-5	PubChem[1]
Appearance	Golden-yellow solid	Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment
Melting Point	70–72 °C	Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment
SMILES	CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2	PubChem[1]
InChI	InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3	PubChem[1]

Synthesis and Experimental Protocols

Ethyl 5-phenylthiazole-2-carboxylate is primarily synthesized through established methods for thiazole ring formation. The two most common and relevant approaches are the Hantzsch thiazole synthesis and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. While a specific, detailed protocol for this exact compound is not readily available in

published literature, the following sections describe generalized experimental procedures based on the synthesis of analogous compounds.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α -haloketone with a thioamide. For the synthesis of **Ethyl 5-phenylthiazole-2-carboxylate**, a plausible route would involve the reaction of a 2-halo-1-phenylethanone derivative with ethyl 2-amino-2-oxoacetate (ethyl oxamate).

Generalized Experimental Protocol:

- Preparation of the α -haloketone: An appropriate α -haloketone, such as 2-bromo-1-phenylethanone, is either commercially sourced or prepared by the bromination of acetophenone.
- Reaction with a Thioamide: The α -haloketone is reacted with a suitable thioamide, in this case, likely ethyl thiooxamate, in a solvent such as ethanol or DMF.
- Cyclization: The reaction mixture is heated to facilitate the cyclization and formation of the thiazole ring.
- Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is purified by column chromatography or recrystallization to yield the desired **Ethyl 5-phenylthiazole-2-carboxylate**.

A generalized workflow for the Hantzsch thiazole synthesis.

Suzuki Cross-Coupling Reaction

A modern and versatile alternative for the synthesis of phenylthiazole derivatives is the Suzuki cross-coupling reaction. This method involves the palladium-catalyzed reaction of a thiazole boronic acid or ester with a phenyl halide, or vice-versa. For **Ethyl 5-phenylthiazole-2-carboxylate**, a likely route would be the coupling of a 5-halothiazole-2-carboxylate with phenylboronic acid.

Generalized Experimental Protocol:

- Starting Materials: Ethyl 5-bromothiazole-2-carboxylate and phenylboronic acid are used as the coupling partners.
- Catalyst and Ligand: A palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$, and a suitable base (e.g., K_2CO_3 , Cs_2CO_3) are added to the reaction mixture.
- Reaction Conditions: The reaction is typically carried out in a solvent system like toluene/ethanol/water or dioxane under an inert atmosphere (e.g., nitrogen or argon) and heated to reflux.
- Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic layer is separated, washed, and dried. The solvent is evaporated, and the crude product is purified by column chromatography to afford **Ethyl 5-phenylthiazole-2-carboxylate**.

A generalized workflow for the Suzuki cross-coupling synthesis.

Biological Activity and Drug Development Context

Ethyl 5-phenylthiazole-2-carboxylate is primarily recognized as a crucial chemical intermediate in the synthesis of more complex, biologically active molecules.^[2] The phenylthiazole scaffold is a recurring motif in medicinal chemistry with a broad range of reported biological activities.

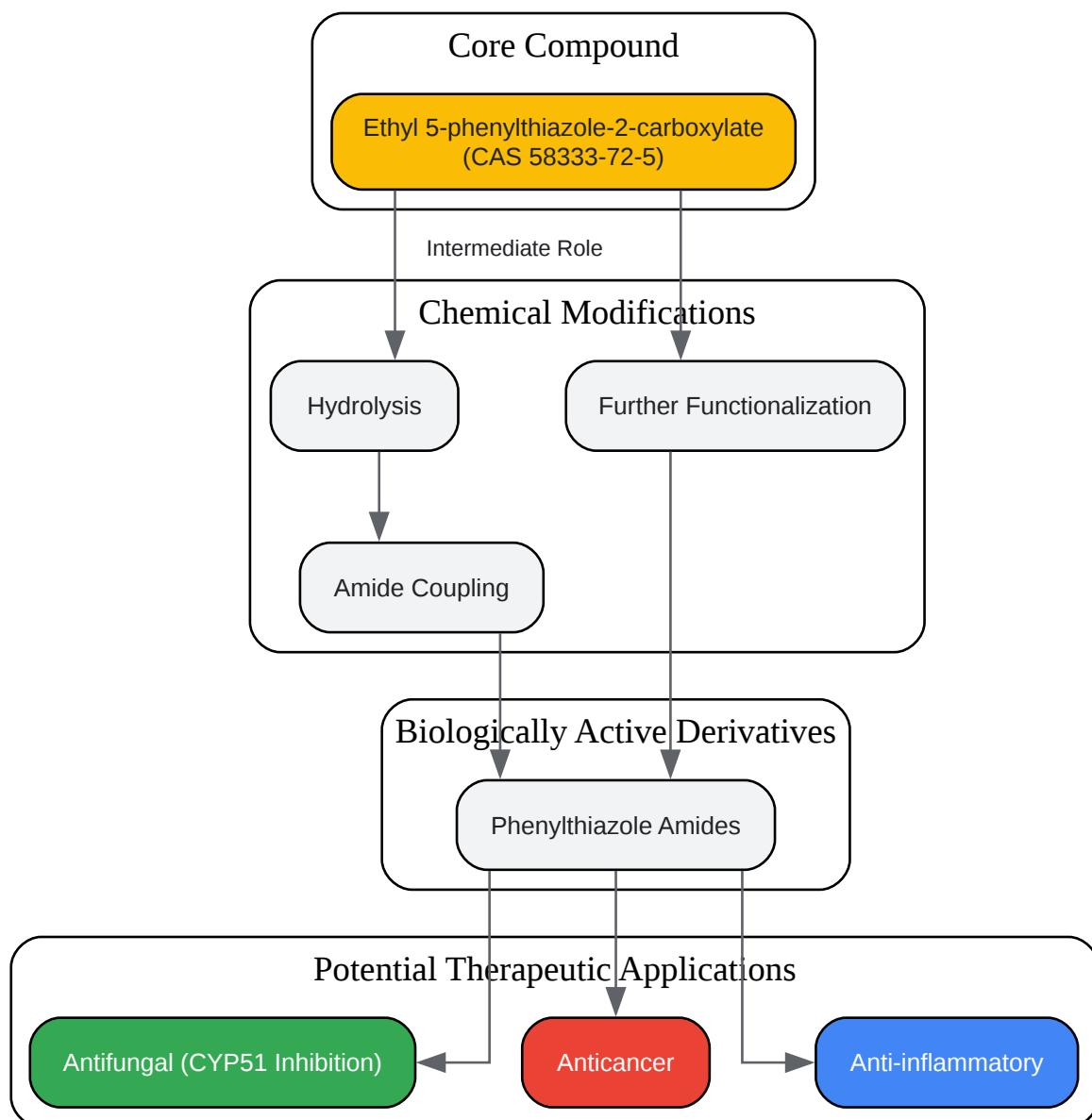
Role as a Synthetic Intermediate

This compound serves as a building block for the creation of derivatives with potential therapeutic applications.^[2] Its ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The phenyl ring and the thiazole core can also be further functionalized.

Potential Therapeutic Areas of Phenylthiazole Derivatives

Derivatives of the phenylthiazole scaffold have been investigated for a variety of biological activities, including:

- **Antifungal Agents:** Phenylthiazole-containing compounds have been designed and synthesized as inhibitors of lanosterol 14 α -demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[3]
- **Anticancer Agents:** The thiazole ring is present in several anticancer drugs, and novel phenylthiazole derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[4][5]
- **Anti-inflammatory and Other Activities:** The thiazole nucleus is a versatile scaffold that has been incorporated into molecules with anti-inflammatory, antibacterial, and antiviral properties.[3]

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